N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4,5-dimethylthiophene-2-carboxamide
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Overview
Description
N~2~-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that combines a pyrazole ring with a thiophene carboxamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and thiophene intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by bromination to introduce the bromo substituent. The thiophene carboxamide can be prepared by the reaction of thiophene-2-carboxylic acid with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N~2~-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromo substituent on the pyrazole ring can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while nucleophilic substitution could introduce an amino group in place of the bromo substituent.
Scientific Research Applications
N~2~-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and thiophene derivatives, such as:
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
Thiophene-2-carboxamide: A thiophene derivative with a carboxamide group, similar to the thiophene moiety in the target compound.
4-Bromo-3,5-dimethyl-1H-pyrazole: A brominated pyrazole derivative with structural similarities.
Uniqueness
N~2~-[3-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)PROPYL]-4,5-DIMETHYL-2-THIOPHENECARBOXAMIDE is unique due to the combination of the pyrazole and thiophene moieties, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C15H20BrN3OS |
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Molecular Weight |
370.3 g/mol |
IUPAC Name |
N-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propyl]-4,5-dimethylthiophene-2-carboxamide |
InChI |
InChI=1S/C15H20BrN3OS/c1-9-8-13(21-12(9)4)15(20)17-6-5-7-19-11(3)14(16)10(2)18-19/h8H,5-7H2,1-4H3,(H,17,20) |
InChI Key |
JRNFWHGIYIZRRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NCCCN2C(=C(C(=N2)C)Br)C)C |
Origin of Product |
United States |
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